2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol
Description
Properties
IUPAC Name |
2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c29-22-18-13-7-8-14-19(18)24-20(25-22)15-30-23-27-26-21(16-9-3-1-4-10-16)28(23)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFFPKBEMIUUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC3=NC4=CC=CC=C4C(=O)N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol typically involves multiple steps, starting with the preparation of the quinazolin-4-ol core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents. The triazole ring is then introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The final step involves the thiomethylation of the triazole ring using thiol reagents under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the triazole ring .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C30H29N5OS
- Molecular Weight : 507.66 g/mol
- IUPAC Name : 2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol
Antifungal Activity
Research has indicated that compounds similar to this compound exhibit significant antifungal properties. A study demonstrated that triazole derivatives effectively inhibit the growth of various fungal strains, suggesting that this compound could be developed into a potent antifungal agent .
Anticancer Potential
The quinazolinone scaffold is known for its anticancer properties. Preliminary studies have shown that quinazolin derivatives can induce apoptosis in cancer cells. The incorporation of the triazole moiety may enhance the cytotoxicity against specific cancer types. For instance, a derivative with similar structural features was found to inhibit cell proliferation in breast cancer models .
Plant Growth Regulators
Compounds like this compound have been explored as potential plant growth regulators. Their ability to modulate hormonal pathways in plants can lead to improved growth rates and resistance to environmental stressors .
Pesticidal Properties
The triazole group is known for its fungicidal activity. Research has suggested that this compound may be effective against agricultural pests and pathogens, making it a candidate for developing new pesticides .
Case Study 1: Antifungal Efficacy
A recent study evaluated the antifungal activity of a series of triazole derivatives against Candida albicans. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antifungals .
Case Study 2: Anticancer Activity
In vitro studies on the anticancer effects of quinazolinone derivatives revealed that some compounds led to significant reductions in tumor cell viability in lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .
Case Study 3: Agricultural Impact
Field trials conducted with a triazole-based plant growth regulator showed enhanced yield in crops such as wheat and maize. The treated plants exhibited better drought resistance and overall health compared to untreated controls .
Mechanism of Action
The mechanism of action of 2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and quinazolin-4-ol core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Triazole Substituents
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure: Triazole substituted with 2,4-difluorophenyl and phenylsulfonyl groups, linked to phenylethanone.
- Key Differences : Replaces cyclohexyl with fluorophenyl and introduces a sulfonyl group.
- Impact : Enhanced electron-withdrawing effects from sulfonyl/fluorine groups may improve enzyme inhibition but reduce lipophilicity compared to the cyclohexyl group in the target compound .
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
- Structure : Triazole with 4-methoxyphenyl and phenyl groups, linked to a benzyl alcohol.
- Key Differences : Methoxy group increases solubility via hydrogen bonding, while the alcohol moiety may alter pharmacokinetics (e.g., shorter half-life due to oxidation susceptibility) .
2-(4,5-bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide
Analogues with Heterocyclic Modifications
5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole Derivatives
- Structure : Triazole linked to a thiadiazole ring.
- However, the quinazoline in the target compound may offer stronger DNA intercalation properties .
(Z)-Ethyl 2-(5-((4-chloro-2-(5-phenyl-4H-1,2,4-triazol-3-ylthio)thiazol-5-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetate
Pharmacological Activity Comparisons
Key Structural-Activity Relationships (SARs)
Fluorophenyl (): Increases electronegativity, favoring enzyme active-site interactions . Methoxyphenyl (): Balances solubility and target affinity via polar interactions .
Triazole Position-5 Substituents :
- Phenyl (target compound): Promotes π-π stacking in hydrophobic pockets.
- Sulfonylphenyl (): May reduce metabolic stability due to susceptibility to reduction .
Linker and Terminal Groups :
- Quinazolin-4-ol (target compound): Likely engages in hydrogen bonding with targets like DHFR or kinases.
- Acetamide (): Enhances enzyme inhibition via mimicry of natural substrates .
Biological Activity
The compound 2-[(4-Cyclohexyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol is a synthetic derivative that combines the structural features of quinazolinones and triazoles. Its unique molecular architecture suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing data from various studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 501.7 g/mol. Its structure includes a quinazolinone core linked to a triazole ring via a sulfanyl group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H35N5OS |
| Molecular Weight | 501.7 g/mol |
| IUPAC Name | 2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
The exact mechanism of action of this compound is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The inhibition of these targets may disrupt cell proliferation and survival.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of quinazolinone derivatives. In particular:
- Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that quinazolinone derivatives could inhibit bacterial growth at low concentrations (MIC values) .
- Antifungal Activity : The triazole moiety is known for its antifungal properties. Compounds structurally related to 2-[(4-Cyclohexyl-5-phenyltriazole)] have shown effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties . For example:
- Cytotoxicity : In vitro assays have reported cytotoxic effects against several cancer cell lines, with IC50 values indicating significant antiproliferative activity . The presence of both triazole and quinazoline rings may enhance its ability to target cancer cells selectively.
- Mechanistic Insights : Molecular docking studies have indicated that the compound can bind effectively to certain protein targets involved in cancer progression, further supporting its potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several quinazolinone derivatives, including those similar to 2-[(4-Cyclohexyl-5-phenyltriazole)]. The results showed that these compounds had low minimum inhibitory concentrations (MICs) against S. aureus and Candida albicans, indicating strong antibacterial and antifungal activities .
Case Study 2: Anticancer Potential
In another investigation, the cytotoxic effects of various quinazolinones were assessed against human cancer cell lines. The findings revealed that compounds with structural similarities to 2-[(4-Cyclohexyl-5-phenyltriazole)] exhibited significant antiproliferative effects, with some derivatives showing IC50 values below 10 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
